molecular formula C15H14N2O3S2 B4738149 2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide

2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide

Cat. No. B4738149
M. Wt: 334.4 g/mol
InChI Key: RPYMOJXGJPIQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide, also known as TMA-2, is a research chemical that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, who described its psychoactive effects as being similar to those of LSD.

Mechanism of Action

2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is thought to be involved in the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, as well as for dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide are not fully understood, but it is thought to alter the activity of certain neurotransmitters in the brain, leading to changes in perception, mood, and cognition. It has been reported to produce visual hallucinations, altered perception of time and space, and changes in mood and emotion.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide in lab experiments is its similarity to LSD, which allows for comparisons to be made between the two drugs. However, its potency and potential for adverse effects make it difficult to use in studies involving human subjects, and its legal status as a controlled substance poses logistical challenges for researchers.

Future Directions

Future research on 2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide could focus on its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. It could also be used to investigate the neural mechanisms underlying altered states of consciousness and to explore the relationship between neurotransmitter activity and perception, cognition, and mood.

Scientific Research Applications

2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide has been used in scientific research to study its effects on the central nervous system and to investigate its potential therapeutic applications. It has been shown to have hallucinogenic properties, similar to those of LSD, and has been used in studies to investigate the neural mechanisms underlying altered states of consciousness.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-15(16-8-12-3-1-5-21-12)10-19-9-11-7-13(20-17-11)14-4-2-6-22-14/h1-7H,8-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMOJXGJPIQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)COCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(Thiophen-2-YL)-1,2-oxazol-3-YL]methoxy}-N-[(thiophen-2-YL)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}-N-(2-thienylmethyl)acetamide

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